molecular formula C10H19BrO2 B1589127 Tert-butyl 6-bromohexanoate CAS No. 65868-63-5

Tert-butyl 6-bromohexanoate

Cat. No. B1589127
CAS RN: 65868-63-5
M. Wt: 251.16 g/mol
InChI Key: PSELCIMQRLODQE-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromohexanoate is a chemical compound with the molecular formula C10H19BrO2 . It has a molecular weight of 251.16 and is a colorless liquid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC©©OC(=O)CCCCCBr . The InChI key for this compound is PSELCIMQRLODQE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It should be stored at 0-8 °C . The compound has a high GI absorption, is BBB permeant, and is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

1. Applications in Stereoselective Reactions

Tert-butyl 6-bromohexanoate is employed in stereoselective organic reactions. For instance, Matteson and Michnick (1990) used tert-butyl trans-lithiopropionate in a reaction with various bromo boronic acid esters, yielding products like tert-butyl (2S,3S)-3-hydroxy-2-methylheptanoate in different diastereomer ratios. These reactions are pivotal in synthesizing specific chiral molecules, which are essential in pharmaceutical and fine chemical industries (Matteson & Michnick, 1990).

2. Role in Biosynthesis

In the biosynthesis of complex molecules, this compound is a key intermediate. Liu et al. (2018) demonstrated its utility in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, an intermediate for synthesizing statins like atorvastatin and rosuvastatin. The study highlighted an efficient whole cell biosynthesis in mono and biphasic media, achieving high yield and enantiomeric excess, which is crucial for the pharmaceutical industry (Liu et al., 2018).

3. Use in Collagen Cross-Link Synthesis

The compound plays a role in synthesizing bone collagen cross-links, as shown by Adamczyk, Johnson, and Reddy (2000). They used tert-butyl derivatives for the one-pot synthesis of collagen cross-links like Pyridinoline, highlighting its utility in studying and potentially modifying collagen structures (Adamczyk et al., 2000).

4. In Chemoenzymatic Synthesis

Wolberg et al. (2008) explored the chemoenzymatic synthesis of the tert-butyl (S)-6-chloro-5-hydroxy-3-ketohexanoate, employing NADP(H)-dependent alcohol dehydrogenase for the enantioselective reduction. Such syntheses are crucial for producing chiral molecules for various pharmaceutical applications (Wolberg et al., 2008).

Safety and Hazards

Tert-butyl 6-bromohexanoate is classified with the signal word “Warning” and has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

tert-butyl 6-bromohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSELCIMQRLODQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468428
Record name Tert-butyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65868-63-5
Record name Tert-butyl 6-bromohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-bromohexanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Bromohexanoyl chloride (2 g, 9.37 mmol) was added to t-butanol (6.98 g, 93.7 mmol) under an inert atmosphere. The reaction mixture was stirred overnight and then was concentrated in vacuo, dissolved in ethyl acetate (150 ml), washed with saturated aqueous sodium bicarbonate and 10% aqueous citric acid, and dried over magnesium sulfate to yield t-butyl 6-bromohexanoate (2.02 g, 80% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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